Methoxydienone

Pharmacology Anabolic steroid research Androgen receptor biology

Methoxydienone (CAS 2322-77-2) is a C17-ketone 19-nortestosterone derivative, critically lacking 17α-methylation. This structural distinction makes it irreplaceable for SAR studies on anabolic-androgenic dissociation (ratio 54:27 vs. testosterone propionate). As Levonorgestrel EP Impurity R, it is mandatory for HPLC method validation and ANDA regulatory submissions. Forensic and anti-doping laboratories require this compound for 18-methyl steroid detection. Substitution with generic 19-nor steroids will invalidate analytical and pharmacological protocols. Secure high-purity, authenticated material for reproducible, defensible results.

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
CAS No. 2322-77-2
Cat. No. B195248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxydienone
CAS2322-77-2
Synonyms13-Ethyl-3-methoxy-gona-2,5(10)-diene-17-one;  Tren;  Trena;  Methoxygonadiene;  Levonorgestrel Impurity R (EP)
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCCC12CCC3C(C1CCC2=O)CCC4=C3CC=C(C4)OC
InChIInChI=1S/C20H28O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,16-18H,3-4,6-12H2,1-2H3/t16-,17-,18+,20+/m1/s1
InChIKeyPQMRKLSVUBRLLQ-XSYGEPLQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Methoxydienone (CAS 2322-77-2) for Scientific Research: Compound Overview and Procurement Considerations


Methoxydienone (CAS 2322-77-2), also known as methoxygonadiene or 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one, is a synthetic anabolic-androgenic steroid (AAS) and progestogen belonging to the 19-nortestosterone group [1]. Structurally related to levonorgestrel, this compound was synthesized in the 1960s–1970s during progestin development for oral contraceptives but was never commercially marketed as a therapeutic agent [1]. With a molecular formula of C20H28O2 and a molecular weight of 300.44 g/mol, Methoxydienone appears as a white to off-white crystalline powder with low aqueous solubility (270 μg/L at 20°C) [2][3]. Notably, the compound lacks 17α-alkylation, featuring instead a ketone at the C17 position, which distinguishes it structurally from many orally active anabolic steroids [1]. For procurement purposes, Methoxydienone is available primarily as a research chemical, reference standard, and pharmaceutical impurity reference material (Levonorgestrel EP Impurity R) .

Methoxydienone 2322-77-2: Why Closely Related 19-Nortestosterone Analogs Cannot Be Interchanged


Despite belonging to the 19-nortestosterone class alongside nandrolone, trenbolone, and dienolone, Methoxydienone cannot be generically substituted for its structural analogs in research or industrial applications due to three compound-specific differentiation axes: (1) distinct anabolic:androgenic ratio profile that diverges quantitatively from both testosterone propionate (54:27) and nandrolone (90:625) [1]; (2) unique absence of 17α-alkylation combined with the C17-ketone moiety, which fundamentally alters metabolic handling and analytical detection pathways relative to 17α-alkylated AAS [1]; (3) specific role as both a key synthetic intermediate for levonorgestrel and mestranol production and as an identified side-product in the ethinylation step of contraceptive gestogen synthesis [2]. These factors collectively mean that substitution with a general '19-nor steroid' would invalidate quantitative pharmacological comparisons, compromise synthetic route fidelity, or fail analytical reference standard requirements.

Methoxydienone CAS 2322-77-2: Comparative Quantitative Differentiation Evidence for Procurement Decisions


Anabolic:Androgenic Ratio Differentiation of Methoxydienone Relative to Testosterone Propionate and Nandrolone

Methoxydienone exhibits an anabolic:androgenic ratio of approximately 54:27 relative to testosterone propionate (administered via injection) and 90:625 relative to nandrolone [1]. This indicates that relative to testosterone propionate, Methoxydienone displays approximately 2-fold higher anabolic potency per unit of androgenic activity (54/27 = 2.00 vs. testosterone propionate baseline of ~1.0), while relative to nandrolone, it shows a markedly lower ratio (90:625 = 0.144) [1].

Pharmacology Anabolic steroid research Androgen receptor biology

Absence of 17α-Alkylation: Structural Distinction from Orally Active Anabolic Steroids

Methoxydienone is not 17α-alkylated; instead, it features a ketone group at the C17 position [1]. This structural feature contrasts with 17α-alkylated anabolic steroids such as methandrostenolone (Dianabol), oxandrolone, and stanozolol, all of which possess a C17α-alkyl substituent that confers oral bioavailability but is associated with hepatotoxic potential [1]. No data exist regarding Methoxydienone's oral activity in humans, consistent with its lack of the 17α-alkyl moiety [1].

Structural biology Steroid metabolism Hepatotoxicity research

Methoxydienone as Key Synthetic Intermediate for Levonorgestrel and Mestranol Production

Methoxydienone serves as an advanced intermediate for the synthesis of (-)-norgestrel (levonorgestrel), mestranol, and a range of biologically active steroids . The synthetic pathway involves reduction of 3-methoxy-18-methyl-1,3,5(10),8-estratetraen-17-one with potassium borohydride and lithium-ammonia, followed by Oppenauer oxidation (Wacker oxidation) using cyclohexanone-aluminum isopropoxide to yield Methoxydienone [1]. This compound is specifically identified as a synthetic side-product formed during the ethinylation step of contraceptive gestogen synthesis [2].

Synthetic chemistry Pharmaceutical manufacturing Steroid synthesis

Forensic Detection of 18-Methyl Steroids: Methoxydienone as Analytical Reference Standard

Methoxydienone has been utilized as an analytical reference compound in the forensic detection of 18-methyl steroids in urine samples and corresponding dietary supplements [1]. In silico modeling of Methoxydienone binding to the human androgen receptor was conducted in comparison with 18-methylnandrolone, for which androgen receptor activation had been previously demonstrated in vitro [1]. The compound is detected via HPLC clean-up followed by GC/MS determination, and it exhibits slow degradation by demethylation of the methoxy substituent in liquid solutions [2].

Forensic toxicology Analytical chemistry Anti-doping analysis

Methoxydienone (CAS 2322-77-2): Validated Application Scenarios for Scientific and Industrial Use


Pharmacological Selectivity Studies of Anabolic:Androgenic Ratio Differentiation

Researchers investigating the structure-activity relationships (SAR) governing anabolic-androgenic dissociation in 19-nortestosterone derivatives require Methoxydienone as a distinct comparator compound. Its quantified anabolic:androgenic ratio of 54:27 relative to testosterone propionate and 90:625 relative to nandrolone provides a defined benchmark for comparative pharmacology experiments. Unlike nandrolone or testosterone propionate, Methoxydienone's ratio profile enables experimental designs examining the molecular determinants of anabolic selectivity independent of 17α-alkylation.

Pharmaceutical Process Impurity Profiling and Reference Standard Preparation for Levonorgestrel Manufacturing

Quality control and analytical development laboratories supporting levonorgestrel API manufacturing require Methoxydienone as an authenticated impurity reference standard. As Levonorgestrel EP Impurity R , this compound is a known synthetic side-product of the ethinylation step in contraceptive gestogen synthesis [1]. Procurement of high-purity (>95%) Methoxydienone is essential for HPLC method validation, impurity quantification, and regulatory submission documentation. The compound also serves as a key intermediate in alternative synthetic routes to (-)-norgestrel .

Forensic Toxicology Reference Material for Designer Steroid Detection

Forensic and anti-doping laboratories require certified Methoxydienone reference standards for developing and validating analytical methods to detect 18-methyl steroids in urine, serum, and dietary supplement matrices. The compound has been characterized via HPLC-GC/MS workflows and in silico androgen receptor binding modeling in comparison with 18-methylnandrolone . Its established degradation profile (demethylation of the methoxy substituent in liquid solutions [1]) informs sample handling protocols and method robustness assessments.

Steroid Metabolism and Hepatotoxicity Mechanism Research: Non-17α-Alkylated AAS Comparator

Investigators studying the role of 17α-alkylation in AAS-associated hepatotoxicity require Methoxydienone as a structurally distinct comparator compound. The absence of C17α-alkylation (C17 ketone present instead) distinguishes Methoxydienone from orally active, hepatotoxic AAS such as methandrostenolone and oxandrolone. This structural dichotomy supports controlled experiments examining whether hepatic effects correlate with the 17α-alkyl moiety, independent of androgen receptor activation.

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